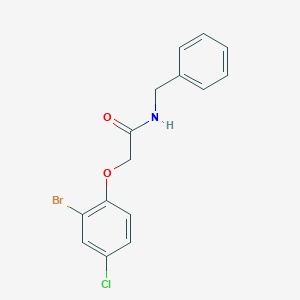
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BCPA, is a chemical compound that has been used in scientific research for its potential as a herbicide and as a tool to study the function of certain proteins in plants. BCPA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in agriculture and biotechnology.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the function of certain proteins in plants. Specifically, this compound has been shown to inhibit the function of the auxin efflux carrier PIN proteins, which play an important role in regulating plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized, but it is known to affect the growth and development of plants. Specifically, this compound has been shown to inhibit the growth of roots and shoots in Arabidopsis thaliana, which is consistent with its known mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide in lab experiments is its relatively low cost and availability. This compound is a synthetic compound that can be easily synthesized in a lab setting, which makes it a convenient tool for studying the function of certain proteins in plants. However, one limitation of using this compound is its relatively low potency as a herbicide, which limits its use in agriculture.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of research could focus on identifying more potent analogs of this compound that could be used as herbicides in agriculture. Another area of research could focus on identifying other proteins that are affected by this compound, which could provide insights into the function of these proteins in plants. Additionally, research could focus on developing new applications for this compound in biotechnology, such as using it as a tool to study the function of proteins in other plant species.
Synthesemethoden
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-bromo-4-chlorophenol with sodium hydroxide to form 2-bromo-4-chlorophenol sodium salt. This is followed by the reaction of the sodium salt with benzyl bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been used extensively in scientific research as a tool to study the function of certain proteins in plants. Specifically, this compound has been used to study the function of the auxin efflux carrier PIN proteins in Arabidopsis thaliana, a model plant species. This compound has also been used as a herbicide in agriculture, although its use in this context has been limited due to its relatively low potency.
Eigenschaften
Molekularformel |
C15H13BrClNO2 |
|---|---|
Molekulargewicht |
354.62 g/mol |
IUPAC-Name |
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13BrClNO2/c16-13-8-12(17)6-7-14(13)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
InChI-Schlüssel |
QHEQDXXQNBSOAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)

